molecular formula C7H10N2O3 B1326310 N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide CAS No. 875553-59-6

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Cat. No. B1326310
M. Wt: 170.17 g/mol
InChI Key: KSZXOXXGUAYWRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide involves various strategies. For instance, aromatic polyamides with 2-methyl-4,5-oxazolediyl units were synthesized using direct polycondensation methods from precursors like 4,5-di(4-aminophenyl)-2-methyloxazole and 4,4'-[4,5-(2-methyl) oxazole]dibenzoic acid, resulting in high yields and exhibiting high thermal properties . Another relevant synthesis involved the formation of N-Methoxy-N-methylamides, which are known as effective acylating agents, from carboxylic acids using N,O-dimethylhydroxylamine hydrochloride, with trichloromethyl chloroformate and triethylamine facilitating the reaction at room temperature .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was confirmed by infrared, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of oxazole derivatives has been explored in various studies. Oxidative cyclization of N-acyl derivatives of dimethyl amino[(phenylthio)methyl]malonate with N-chlorosuccinimide in DMF forms dimethyl 4,5-dihydro-5-(phenylthio)oxazole-4,4-dicarboxylates, which can be further processed to form 2-substituted-4-carbomethoxy-5-unsubstituted oxazoles . Additionally, the synthesis of 4-(N,N-Dimethylaminomethylene)-2-alkyl-2-oxazolin-5-ones via Vilsmeier Haack Reagent and their reactions with various N- and O-nucleophiles have been reported, demonstrating the versatility of oxazole derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole-containing polyamides were found to be impressive, with inherent viscosities ranging from 0.64 to 1.95 dl g^-1 and high thermal properties, including glass transition temperatures between 280 and 354°C and thermal decomposition temperatures from 376 to 421°C. These polyamides also showed good solubility in various organic solvents and exhibited an amorphous nature . The introduction of the 2-methyl-4,5-oxazolediyl structure into the main chains of polyamides effectively improved solubility without compromising thermal properties.

Scientific Research Applications

Photoreactions and Synthesis

  • Photoreactions in Presence of Singlet Oxygen : A study on 2-(4-thiazolyl)-1H-benzimidazole (Thiabendazole) in methanol found that dimethyl oxalate and thiazole-4-(N-carbomethoxy)-carboxamide were main products of photolysis, suggesting potential use in photochemical applications (Mahran, Sidky, & Wamhoff, 1983).

  • Functionalized Oxazoles from Rhodium-catalyzed Reactions : Rhodium(II) acetate catalyzes the reaction of dimethyl diazomalonate with nitriles to produce 4-carbomethoxy-5-methoxy-1,3-oxazoles, indicating its use in synthesizing functionalized oxazoles (Connell, Scavo, Helquist, & Åkermark, 1986).

  • Synthesis of Novel Oxazoles : In a study, the heterocycloaddition reaction of diazodicarbonyl compounds with nitriles using rhodium(II) acetate was used to create functionalized 1,3-oxazole derivatives, showcasing its importance in creating intermediates for natural products synthesis (Connell, Tebbe, Gangloff, Helquist, & Åkermark, 1993).

  • Synthesis of Fused Pyridine-and Oxazole-Polycyclic Systems : A study on 10-(methoxyimino)phenanthren-9-one revealed its reaction with different compounds to form oxazoles, demonstrating its role in synthesizing complex polycyclic systems (Nlcolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989).

  • Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids : A study demonstrated a method to produce N-methoxy-N-methylamides (Weinreb amides) from carboxylic acids using S,S-Di(2-pyridyl) dithiocarbonate, essential in the field of organic synthesis (Lee & Park, 2002).

  • Photooxygenation of Oxazoles for Synthesis of Macrolides : Oxazoles were used as activated carboxylic acids for photooxygenation, leading to the synthesis of macrolides like recifeiolide and curvularin, showing its utility in creating complex organic compounds (Wasserman, Gambale, & Pulwer, 1981).

  • One-Pot Synthesis of N-Methoxy-N-methylamides : Another study demonstrated the one-pot synthesis of N-methoxy-N-methylamides from carboxylic acids, a significant process in organic chemistry (Kim, Lee, Han, & Kay, 2003).

Safety And Hazards

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The compound is also classified as a hazardous material causing chronic effects .

properties

IUPAC Name

N-methoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-5-8-6(4-12-5)7(10)9(2)11-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZXOXXGUAYWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647618
Record name N-Methoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

CAS RN

875553-59-6
Record name N-Methoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 875553-59-6
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